N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
CAS No.: 219139-12-5
Cat. No.: VC4240542
Molecular Formula: C12H10BrN3OS
Molecular Weight: 324.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219139-12-5 |
|---|---|
| Molecular Formula | C12H10BrN3OS |
| Molecular Weight | 324.2 |
| IUPAC Name | N-(4-bromophenyl)-2-pyrimidin-2-ylsulfanylacetamide |
| Standard InChI | InChI=1S/C12H10BrN3OS/c13-9-2-4-10(5-3-9)16-11(17)8-18-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,17) |
| Standard InChI Key | UFXMKIHZRTXQLQ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)SCC(=O)NC2=CC=C(C=C2)Br |
Introduction
N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, with the CAS number 219139-12-5, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfanylacetamides, which are known for their diverse pharmacological properties. The structure of this compound includes a pyrimidine ring linked to a bromophenyl group through a sulfanyl bridge, which contributes to its reactivity and biological interactions.
Synthesis and Preparation
The synthesis of N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves multi-step organic reactions. These may include the use of bromine or sulfur-containing reagents and solvents like dimethyl sulfoxide to enhance solubility during the reaction process. The conditions for these reactions, such as temperature and time, must be optimized to achieve high yields and purity.
Biological Activities and Potential Applications
While specific biological activities of N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide are not extensively documented, compounds with similar structures often exhibit potential as therapeutic agents. They may interact with enzymes or receptors, influencing various biological pathways. For instance, sulfanylacetamides can act as inhibitors or modulators in disease-related pathways, similar to other sulfanyl-containing compounds that have shown activity against cancer cell lines or bacterial strains.
Research Findings and Future Directions
Research on N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is limited, but its structural features suggest potential applications in medicinal chemistry. Future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis to explore its therapeutic potential.
Safety and Handling
Handling N-(4-bromophenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide requires standard laboratory precautions, including protection from light and moisture to prevent degradation. Safety information, such as toxicity data and handling guidelines, should be consulted from reliable sources like the Material Safety Data Sheet (MSDS) for this compound.
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